Adenosine-5'-b-D-galactopyranoside
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Overview
Description
Adenosine-5’-b-D-galactopyranoside is a nucleoside derivative where the adenosine molecule is glycosylated with a galactose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-5’-b-D-galactopyranoside can be synthesized through the trichloroacetimidate method. This involves the reaction of d-galactose with alcohols of different chain lengths . The process typically includes acetylation, selective deacetylation at the C1 position, conversion to glycosyl trichloroacetimidate, coupling with alcohols, and deprotection .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-b-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by β-D-galactosidase, breaking the glycosidic bond.
Oxidation and Reduction: Potentially involving the sugar moiety, though specific conditions and reagents are less documented.
Common Reagents and Conditions
Hydrolysis: Typically involves enzymes like β-D-galactosidase under mild conditions.
Oxidation and Reduction: Would require specific oxidizing or reducing agents, though detailed conditions are not extensively covered in the literature.
Major Products
Hydrolysis: Produces adenosine and galactose.
Scientific Research Applications
Adenosine-5’-b-D-galactopyranoside has several applications in scientific research:
Biochemistry: Used in studies involving glycosylation and enzyme-substrate interactions.
Molecular Biology: Serves as a substrate for β-D-galactosidase in various assays.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action for Adenosine-5’-b-D-galactopyranoside primarily involves its interaction with enzymes like β-D-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing adenosine and galactose . This interaction is crucial for its role in various biochemical assays and research applications.
Comparison with Similar Compounds
Similar Compounds
Methyl β-D-galactopyranoside: Another glycosylated compound with similar applications in biochemical research.
Alkyl β-D-galactopyranosides: Used as surfactants and in drug delivery systems.
Uniqueness
Adenosine-5’-b-D-galactopyranoside is unique due to its nucleoside structure combined with a galactose moiety, making it particularly useful in studies involving nucleoside analogs and glycosylation processes .
Properties
Molecular Formula |
C16H23N5O9 |
---|---|
Molecular Weight |
429.38 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O9/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(29-15)2-28-16-12(27)10(25)8(23)5(1-22)30-16/h3-6,8-12,15-16,22-27H,1-2H2,(H2,17,18,19)/t5-,6-,8+,9-,10+,11-,12-,15-,16-/m1/s1 |
InChI Key |
DOWHMRCZANZXFA-GXOABFQISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Origin of Product |
United States |
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